N-(4-chlorophenyl)-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide
CAS No.:
VCID: VC15130006
Molecular Formula: C18H13ClFN3O2S
Molecular Weight: 389.8 g/mol
* For research use only. Not for human or veterinary use.
![N-(4-chlorophenyl)-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide -](/images/structure/VC15130006.png)
Description |
N-(4-chlorophenyl)-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a complex organic compound featuring a pyrazine ring, a chlorophenyl group, and a fluorophenyl group. This compound belongs to the class of heterocyclic compounds, specifically those containing sulfur and nitrogen atoms, and is classified as an amide due to the presence of the acetamide functional group. SynthesisThe synthesis of N-(4-chlorophenyl)-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide involves multi-step organic reactions. Common solvents used include dimethyl sulfoxide and dichloromethane, while catalysts may include palladium or nickel complexes. The process requires precise control over reaction conditions such as temperature, pressure, and time to ensure high yield and purity of the final product. Chemical ReactionsThe compound can undergo various chemical reactions, including oxidation and reduction. Oxidation typically requires acidic conditions, while reduction may require an inert atmosphere to prevent side reactions. Mechanism of ActionThe compound's mechanism of action involves interaction with biological targets such as enzymes or receptors. It may bind to these targets, altering their activity and leading to various biological effects, such as inhibition of bacterial growth or modulation of cancer cell proliferation. Potential Biological ActivitiesResearch suggests that N-(4-chlorophenyl)-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide may possess antimicrobial and anticancer properties, although detailed studies are needed to elucidate specific pathways and targets involved. |
---|---|
Product Name | N-(4-chlorophenyl)-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide |
Molecular Formula | C18H13ClFN3O2S |
Molecular Weight | 389.8 g/mol |
IUPAC Name | N-(4-chlorophenyl)-2-[4-(3-fluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide |
Standard InChI | InChI=1S/C18H13ClFN3O2S/c19-12-4-6-14(7-5-12)22-16(24)11-26-17-18(25)23(9-8-21-17)15-3-1-2-13(20)10-15/h1-10H,11H2,(H,22,24) |
Standard InChIKey | ZJUZZECUOBDFHW-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC(=C1)F)N2C=CN=C(C2=O)SCC(=O)NC3=CC=C(C=C3)Cl |
PubChem Compound | 16824599 |
Last Modified | Aug 09 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume